Succinylaminoimidazolecarboxamide ribose 5'-phosphate (SAICAR) is a monophosphate metabolic intermediate in the de novo purine nucleotide synthesis pathway. [] Purines are essential building blocks for DNA and RNA, and the de novo purine synthesis pathway is responsible for their synthesis from simpler precursors. [] SAICAR is situated as the eighth intermediate in this pathway. [, ]
SAICAR can be synthesized through biochemical methods involving recombinant enzymes. The synthesis typically involves the sequential enzymatic conversion of simpler precursors. A notable method for synthesizing SAICAR includes the use of phosphoribosylaminoimidazole carboxylase, which catalyzes the conversion of phosphoribosylaminoimidazole to SAICAR in the presence of ATP and succinyl-CoA. The reaction conditions generally require careful control of pH and temperature to optimize enzyme activity .
In laboratory settings, SAICAR has been synthesized by incubating specific reactants such as aminoimidazole ribonucleotide with succinyl-CoA under defined conditions (e.g., pH 7.5, 37 °C) for a specified duration. The product can then be purified using techniques such as high-performance liquid chromatography (HPLC) .
The molecular structure of SAICAR reveals a complex arrangement that includes a ribose sugar, a phosphate group, and an imidazole ring. The chemical formula for SAICAR is C₁₁H₁₄N₄O₈P, and its molecular weight is approximately 362.23 g/mol.
The three-dimensional structure of the enzyme SAICAR synthase has been elucidated through X-ray crystallography, revealing it as a monomeric protein comprising three distinct domains. The first two domains are formed by antiparallel beta sheets, while the third domain consists of alpha helices. This structural arrangement creates a deep cleft that serves as the active site for substrate binding .
SAICAR participates in several significant chemical reactions within cellular metabolism. Its primary reaction involves being converted into another intermediate in purine biosynthesis through the action of adenylosuccinate lyase, which cleaves SAICAR to produce adenylosuccinate and fumarate.
Additionally, studies have shown that SAICAR can stimulate pyruvate kinase isoform M2 (PKM2), enhancing its activity under glucose-starved conditions. This interaction exemplifies how SAICAR not only serves as a metabolic intermediate but also influences key regulatory enzymes involved in energy metabolism .
The mechanism of action for SAICAR primarily revolves around its role in purine nucleotide synthesis and its interaction with metabolic enzymes. As an allosteric activator, SAICAR binds to PKM2, promoting its transition to an active state. This binding increases PKM2's catalytic turnover number and lowers its affinity for phosphoenolpyruvate (PEP), effectively enhancing glycolytic flux under specific cellular conditions .
The binding interactions involve specific residues within PKM2 that recognize and stabilize the SAICAR molecule, facilitating conformational changes necessary for enzyme activation .
SAICAR exhibits several notable physical and chemical properties:
SAICAR has several significant applications in scientific research:
SAICAR synthetase (PurC) catalyzes the seventh step in the de novo purine biosynthesis pathway, converting carboxyaminoimidazole ribonucleotide (CAIR) and L-aspartate into SAICAR (succino-5-aminoimidazole-4-carboxamide ribonucleotide) using ATP as a cofactor. This ATP-dependent reaction forms a C-N bond between CAIR and aspartate, generating SAICAR and inorganic phosphate. Structural studies reveal that PurC contains three domains: two antiparallel β-sheet domains (Domain I and II) and a helical C-terminal domain (Domain III). A deep interdomain cleft formed by these domains houses the active site, where ATP and substrates bind. Conserved residues in this cleft—particularly those coordinating sulfate ions (mimicking phosphate groups) and ATP—are critical for catalysis. In Saccharomyces cerevisiae, SAICAR synthetase functions as a monomer, contrasting with some bacterial oligomeric forms [1] [2].
Table 1: Key Catalytic Features of SAICAR Synthetase
Feature | Description |
---|---|
Reaction Catalyzed | CAIR + L-aspartate + ATP → SAICAR + ADP + Pi + H⁺ |
Cofactor Requirement | ATP (hydrolysis drives amide bond formation) |
Active Site Residues | Conserved lysine/arginine for ATP binding; aspartate/glutamate for metal coordination |
Structural Motif | Three-domain architecture with interdomain cleft |
Substrate binding in SAICAR synthetase exhibits distinct specificities across domains of life:
Table 2: Comparative Enzymology of SAICAR Synthetase
Organism | Km (CAIR) | Km (ATP) | Inhibitors |
---|---|---|---|
Pyrococcus horikoshii (Archaea) | 18 µM | 50 µM | CTP, UTP |
Escherichia coli (Bacteria) | 35 µM | 120 µM | None reported |
Homo sapiens (Eukarya) | 8 µM | 25 µM | 6-phosphofructo-2-kinase |
SAICAR synthetase exhibits evolutionary divergence in gene organization, quaternary structure, and metabolic integration:
Table 3: Evolutionary Divergence in SAICAR Synthetase Organization
Organism Type | Enzyme Organization | Functional Consequence |
---|---|---|
Bacteria | Monofunctional PurC | Independent regulation of CAIR synthesis |
Archaea | Monofunctional PurC | High thermal stability |
Vertebrates | Bifunctional PAICS (AIRc-SAICARs) | Substrate channeling for efficiency |
Phylogenetic Context
SAICAR synthetase’s functional conservation amid structural diversification exemplifies "divergent evolution under biochemical constraint." Its ATP-grasp domain, though incorporated into distinct scaffolds across taxa, preserves the ancestral ability to catalyze adenylate-forming reactions—a resilience likely driven by purine biosynthesis’s essential role in cell survival [7] [8].
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